(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid
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Overview
Description
(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid is a useful research compound. Its molecular formula is C21H27FO5 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound known by its various names, including “(8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid”, is a complex molecule with potential applications in scientific research and medicine. Here’s a comprehensive analysis of its unique applications across different fields:
Pharmaceutical Analytical Impurities
This compound is used as an analytical material to identify and quantify impurities during the drug development process . It serves as a reference standard for ensuring the purity and quality of pharmaceutical products.
Steroid Hormone Research
The structure of this compound is similar to that of certain steroid hormones, making it valuable for studying steroid biosynthesis and metabolism . Researchers can use it to understand the effects of steroids on the human body.
Anti-Inflammatory Medication Development
Compounds like this one are often used in the synthesis of anti-inflammatory medications . Its fluorinated structure can be leveraged to create potent glucocorticoids, which are used to treat a range of inflammatory conditions.
Androgenic Steroid Synthesis
The compound’s structure is conducive to synthesizing androgenic steroids, which are used to treat hormonal deficiencies and muscle-wasting diseases . It can help in developing new treatments for these conditions.
Metabolite Analysis
In metabolomics, this compound can be used as a standard to identify and quantify metabolites in biological samples . This is crucial for understanding metabolic pathways and disease mechanisms.
Reference Material for Hormone Receptors
Due to its structural similarity to natural hormones, it can act as a reference material for studying hormone receptors . This aids in the development of drugs targeting these receptors for various therapeutic applications.
Cancer Research
The compound’s influence on steroid hormone pathways makes it a candidate for cancer research, particularly in cancers that are hormone-sensitive, such as breast and prostate cancer .
Biotransformation Studies
It can be used in biotransformation studies to understand how living organisms modify chemical compounds . This knowledge is essential for drug development and environmental toxicology.
Mechanism of Action
Target of Action
Similar compounds are often involved in binding to and modulating the activity of certain receptors or enzymes in the body .
Mode of Action
The exact mode of action of this compound is not specified in the search results. Typically, such compounds interact with their targets, leading to a change in the target’s activity. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
It’s common for such compounds to influence a variety of biochemical pathways, leading to downstream effects that can impact various physiological processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would depend on a variety of factors, including the specific targets of the compound, the nature of the interactions with these targets, and the particular biochemical pathways that are affected .
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14-,15-,16-,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGPIFFRLDBRN-IFUSVGBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid | |
CAS RN |
37926-75-3 |
Source
|
Record name | Androsta-1,4-diene-17-carboxylic acid, 9-fluoro-11,17-dihydroxy-16-methyl-3-oxo-, (11beta,16beta,17alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037926753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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